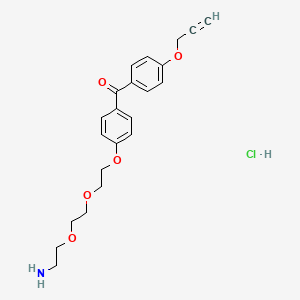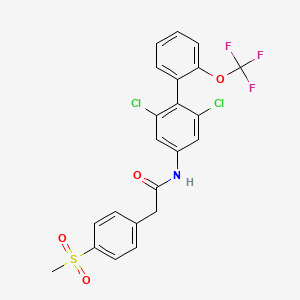
N-Ethylacetamide-PEG2-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethylacetamide-PEG2-Br is a compound that belongs to the class of PEG-based PROTAC linkers. PROTACs, or Proteolysis Targeting Chimeras, are a novel approach in drug development that utilize the ubiquitin-proteasome system to selectively degrade target proteins. This compound is specifically used in the synthesis of these PROTACs .
Métodos De Preparación
The synthesis of N-Ethylacetamide-PEG2-Br involves several steps. The general synthetic route includes the reaction of N-ethylacetamide with a PEG-based bromide compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .
Análisis De Reacciones Químicas
N-Ethylacetamide-PEG2-Br undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include bases like triethylamine and solvents like dichloromethane. The major products formed from these reactions are typically PEG-based compounds that can be further utilized in the synthesis of PROTACs .
Aplicaciones Científicas De Investigación
N-Ethylacetamide-PEG2-Br has several scientific research applications. It is primarily used in the field of drug development, particularly in the synthesis of PROTACs. These PROTACs are used to selectively degrade target proteins, making them valuable tools in the study of protein function and the development of targeted therapies. Additionally, this compound can be used in various biological and medicinal chemistry applications .
Mecanismo De Acción
The mechanism of action of N-Ethylacetamide-PEG2-Br involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in close proximity to the ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
N-Ethylacetamide-PEG2-Br is unique in its structure and function as a PEG-based PROTAC linker. Similar compounds include other PEG-based linkers used in the synthesis of PROTACs, such as N-Ethylacetamide-PEG2-NH2 and N-Ethylacetamide-PEG2-OH. These compounds share similar properties but differ in their specific functional groups, which can affect their reactivity and suitability for different applications .
Propiedades
Fórmula molecular |
C8H16BrNO3 |
|---|---|
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
2-[2-(2-bromoethoxy)ethoxy]-N-ethylacetamide |
InChI |
InChI=1S/C8H16BrNO3/c1-2-10-8(11)7-13-6-5-12-4-3-9/h2-7H2,1H3,(H,10,11) |
Clave InChI |
CJWTZNUACNANNN-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)COCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)
![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)


![2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)

![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B11936153.png)
![(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B11936163.png)


![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B11936186.png)
